molecular formula C18H12N2 B1295107 5,11-Dihydroindolo[3,2-b]carbazole CAS No. 6336-32-9

5,11-Dihydroindolo[3,2-b]carbazole

Cat. No. B1295107
CAS RN: 6336-32-9
M. Wt: 256.3 g/mol
InChI Key: YCPBCVTUBBBNJJ-UHFFFAOYSA-N
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Description

5,11-Dihydroindolo[3,2-b]carbazole (ICZ) is a heterocyclic compound that has garnered interest due to its structural complexity and potential applications in various fields, including organic electronics and pharmacology. The core structure of ICZ consists of a carbazole moiety fused with an indole ring, which allows for a variety of chemical modifications and functionalizations to tailor its properties for specific uses .

Synthesis Analysis

The synthesis of ICZ derivatives has been achieved through various methods. A one-pot approach involving the condensation of indole and aldehyde, followed by acid-catalyzed intramolecular cyclization, has been reported to yield 6-monosubstituted and 6,12-disubstituted ICZs in moderate to good yields . Another method utilizes hydroiodic acid as a catalyst for the condensation of indole and aromatic aldehydes, with iodine as an oxidation reagent to afford symmetrical 6,12-diaryl ICZs . Additionally, a two-step strategy involving double Friedel–Crafts acylation followed by palladium-catalyzed cyclization has been developed to create fused nine-ring systems related to the ICZ family .

Molecular Structure Analysis

The molecular structure of ICZ is characterized by its indolo[3,2-b]carbazole core, which can be further functionalized at various positions. For instance, regioselective acylation has been performed to introduce quinoxalinyl fragments at the C-2 and C-8 positions, leading to the synthesis of novel derivatives with measured optical properties . Similarly, thiophene and bithiophene units have been incorporated at the C-2 and C-8 positions to create new derivatives with potential applications in electronic devices .

Chemical Reactions Analysis

ICZ and its derivatives undergo a range of chemical reactions that enable the introduction of various functional groups. These reactions include N-alkylation, N-arylation, azo-coupling, formylation, bromination, and Suzuki cross-coupling, which have been used to synthesize benzimidazolyl-substituted derivatives and functionally arylated ICZs . The versatility in chemical reactions allows for the generation of a diverse array of ICZ-based compounds with different properties and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of ICZ derivatives are influenced by the substituents attached to the core structure. For example, the introduction of alkyl or aryl groups can affect the compound's solubility, thermal stability, and electronic properties . The photophysical and electrochemical properties of ICZ derivatives have been determined, indicating their potential use in optoelectronic applications . Moreover, some ICZ derivatives have shown significant ligand efficiency for the TCDD (Ah) receptor, suggesting their relevance in pharmacological research .

Scientific Research Applications

Formation and Biological Significance

  • 5,11-Dihydroindolo[3,2-b]carbazole is formed from ascorbigen under chemical synthesis and during incubation with gastric juice. This compound acts as a polyaromatic hydrocarbon responsiveness-receptor agonist and has anti-initiator and promoter activities in carcinogenesis. It is derived primarily from dietary cruciferous vegetables, where its concentration is significantly higher than that of indole-3-carbinol (Preobrazhenskaya et al., 1993).

Synthesis Methods

  • Various synthesis methods for 5,11-Dihydroindolo[3,2-b]carbazole derivatives have been developed. These include double Fischer indolization, condensation with aliphatic aldehydes, and Pd-mediated cyclization of a diphenyl phenylenediamine derivative. Such syntheses have led to compounds like 5,11-dihydroindolo[3,2-b]carbazole-6,12-dicarbaldehyde, an efficient ligand for the TCDD (Ah) receptor (Tholander & Bergman, 1999).

Photophysical and Charge Transport Properties

  • Modified 5,11-Dihydroindolo[3,2-b]carbazoles, especially those linked with 1,2,4,5-tetrazine fragments, show significant improvements in photophysical and charge-transport properties. These modifications enhance hole and electron mobility, which is crucial for applications in electronic devices (Steparuk et al., 2021).

Applications in Organic Light-Emitting Devices (OLED)

  • 5,11-Dihydroindolo[3,2-b]carbazole derivatives have been synthesized for use as hole-transport layers in OLEDs. These molecules exhibit high glass transition temperatures, can be evaporated to form uniform thin films, and have ideal ionization potentials matched to ITO anodes. Their utilization in OLEDs has resulted in devices with low threshold voltages and excellent current-voltage characteristics (Hu et al., 2000).

Use in Metal–Organic Coordination Polymers

  • 5,11-Dihydroindolo[3,2-b]carbazole-based ligands have been synthesized and used in constructing metal–organic coordination polymers. These compounds exhibit blue fluorescence, which is essential for applications in photonics and materials science (Khan et al., 2018).

Future Directions

The use of “5,11-Dihydroindolo[3,2-b]carbazole” in the synthesis of non-conjugated polymers with blue light-emission leads to a new avenue for highly efficient and stable blue OLEDs . This suggests promising future directions in the field of optoelectronics.

properties

IUPAC Name

5,11-dihydroindolo[3,2-b]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2/c1-3-7-15-11(5-1)13-9-18-14(10-17(13)19-15)12-6-2-4-8-16(12)20-18/h1-10,19-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPBCVTUBBBNJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C=C3N2)C5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40979504
Record name 5,11-Dihydroindolo[3,2-b]carbazole
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Molecular Weight

256.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,11-Dihydroindolo[3,2-b]carbazole

CAS RN

6336-32-9
Record name Indolo(3,2-b)carbazole, 6,12-dihydro-
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Record name 6336-32-9
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Record name 5,11-Dihydroindolo[3,2-b]carbazole
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Record name 5,11-Dihydroindolo[3,2-b]carbazole
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Synthesis routes and methods I

Procedure details

5,11-Dihydridoindolo[3,2-b]carbazole was synthesized by double Fischer indolization starting from phenylhydrazine and 1,4-cyclohexanedione according to the method described in B. Robinson, J. Chem. Soc. 1963, 3097-3099.
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Synthesis routes and methods II

Procedure details

In a 1.5 liter flask equipped with a mechanical stirrer and a condenser were added glacial acetic acid (100 milliliters) and concentrated sulfuric acid (20 milliliters). Into this mixture, which was maintained at 10° C. with an ice bath, was added powdered cyclohexane-1,4-dione bisphenylhydrazone (22.0 grams) in small portions with stirring. After the aforementioned addition, the ice bath was removed and the mixture was allowed to warm to 23° C., and stirred for a further 10 minutes. Subsequently, the mixture was heated to about 65° C. (Centigrade throughout) until an exothermic reaction occurred. The reaction mixture was cooled with an ice bath, and within 5 minutes a light brown solid was formed. The reaction mixture was allowed to remain at room temperature, about 25° C., for about 18 hours, and filtered. The filtered cake was then washed with acetic acid, water, and then stirred in boiling methanol for 30 minutes before filtering and drying in vacuo for about 2 to 5 hours to provide 7.2 grams of pure 5,11-dihydroindolo[3,2-b]carbazole as pale yellow crystals.
Name
cyclohexane-1,4-dione bisphenylhydrazone
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22 g
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20 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
275
Citations
J Tholander, J Bergman - Tetrahedron, 1999 - Elsevier
Symmetrically and unsymmetrically 6,12-disubstituted 5,11-dihydroindolo[3,2-b]carbazoles have been synthesized via a range of methods: a) double Fischer indolization of the bis-…
Number of citations: 55 www.sciencedirect.com
R Gu, K Robeyns, L Van Meervelt, S Toppet… - Organic & …, 2008 - pubs.rsc.org
Novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole have been synthesized starting from tetra-tert-butylated 6,12-diaryl-5,11-…
Number of citations: 39 pubs.rsc.org
H Yang, Y Li, Y Zhao, S Yu, H Ma, L Qian, R Wang… - Dyes and …, 2021 - Elsevier
Four new indolo [3,2-b]carbazole derivatives containing imidazole-derived moieties, 2,8-bis(4-(9-(4-(tert-butyl)phenyl)-9H-pyreno [4,5-d]imidazol-10-yl)phenyl)-5,11-bis(2-ethylhexyl)-5,…
Number of citations: 18 www.sciencedirect.com
H Dai, J Zhou, G Meng, L Wang… - Chinese Journal of …, 2023 - Wiley Online Library
Comprehensive Summary Emitters with narrowband spectra are of great importance nowadays because of the growing demand for ultra‐high‐definition displays in the fields of panel …
Number of citations: 6 onlinelibrary.wiley.com
MN Preobrazhenskaya, AM Korolev, EI Lazhko… - Food chemistry, 1993 - Elsevier
The formation of 5,11-dihydroindolo[3,2-b]carbazole, a polyaromatic hydrocarbon responsiveness-receptor agonist as well as an anti-initiator and promoter of carcinogenesis, from …
Number of citations: 36 www.sciencedirect.com
R Gu, A Hameurlaine, W Dehaen - The Journal of Organic …, 2007 - ACS Publications
A facile three-stage, one-pot approach for the synthesis of a variety of novel 6-monosubstituted and 6,12-disubstituted 5,11-dihydroindolo[3,2-b]carbazoles, in moderate to good yields (…
Number of citations: 72 pubs.acs.org
Y Su, W Li - Polymer Chemistry, 2023 - pubs.rsc.org
Three type non-conjugated homopolymer with blue light emitting containing 5,11-dihydroindolo[3,2-b]carbazole derivatives in main chain was prepared via NC coupling reaction. …
Number of citations: 0 pubs.rsc.org
IA Guzei, LC Spencer, E Codner… - … Section E: Structure …, 2012 - scripts.iucr.org
The title compound, C28H30N2, is a symmetrical 2:2 product from the condensation of indole and cyclohexanone. It is the only reported 5,11-dihydroindolo[3,2-b]carbazole compound …
Number of citations: 5 scripts.iucr.org
RA Irgashev, NA Kazin, GL Rusinov, VN Charushin - Tetrahedron Letters, 2017 - Elsevier
A series of new 5,11-dihydroindolo[3,2-b]carbazole derivatives, containing functional thiophene, 2,2′-bithiophene or 2,2′:5′,2″-terthiophene moieties at both C-2 and C-8 positions …
Number of citations: 10 www.sciencedirect.com
R Gu, A Hameurlaine, W Dehaen - Synlett, 2006 - thieme-connect.com
The synthesis of novel 6-monosubstituted 5, 11-dihydroindolo [3, 2-b] carbazoles was accomplished by a three-stage one-pot procedure involving condensation of indole and an …
Number of citations: 25 www.thieme-connect.com

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